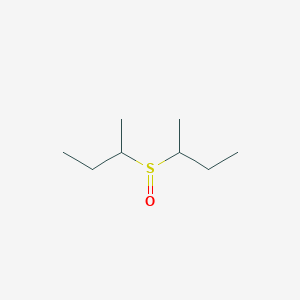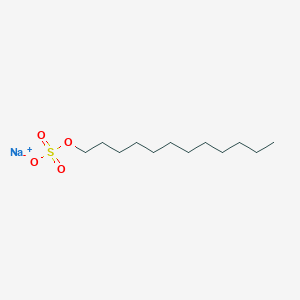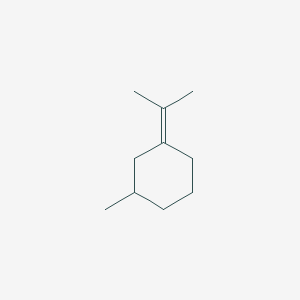
m-Menth-3(8)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Menth-3(8)-ene is a natural compound that belongs to the class of terpenes. It is commonly found in plants such as Eucalyptus, Thyme, and Rosemary. The compound has been studied extensively due to its various biological activities.
Wirkmechanismus
The mechanism of action of m-Menth-3(8)-ene is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including modulation of the immune system, inhibition of oxidative stress, and regulation of gene expression.
Biochemical and Physiological Effects:
m-Menth-3(8)-ene has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using m-Menth-3(8)-ene in lab experiments is its availability. The compound can be easily synthesized or extracted from natural sources. Additionally, the compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using m-Menth-3(8)-ene in lab experiments is its volatility. The compound is highly volatile, which may lead to loss of the compound during experiments.
Zukünftige Richtungen
There are various future directions for the study of m-Menth-3(8)-ene. One of the future directions is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's potential as an antimicrobial agent and its use in food preservation can be further explored. Furthermore, the development of novel synthesis methods for m-Menth-3(8)-ene can be explored to improve the yield and purity of the compound.
Synthesemethoden
M-Menth-3(8)-ene can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. However, the most commonly used method is steam distillation. In this method, the plant material is subjected to high-temperature steam, which causes the release of volatile compounds, including m-Menth-3(8)-ene. The compound is then separated from the steam by cooling and condensing the steam.
Wissenschaftliche Forschungsanwendungen
M-Menth-3(8)-ene has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders. The compound has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, m-Menth-3(8)-ene has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13828-34-7 |
|---|---|
Produktname |
m-Menth-3(8)-ene |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
NBSQIOVLBNJEFJ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C(C)C)C1 |
Kanonische SMILES |
CC1CCCC(=C(C)C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




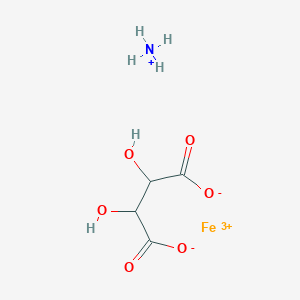
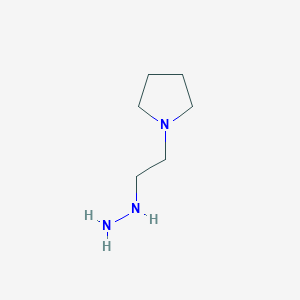
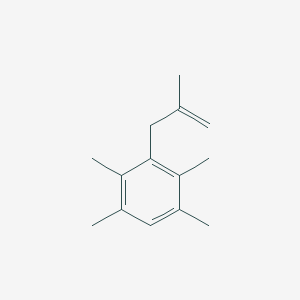
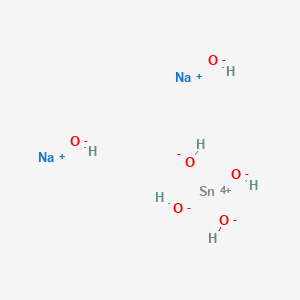

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
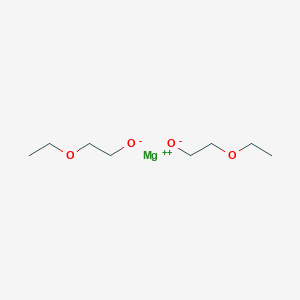

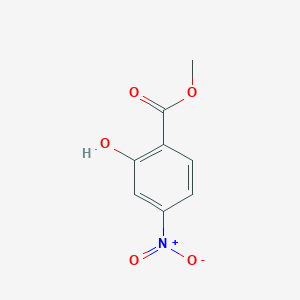
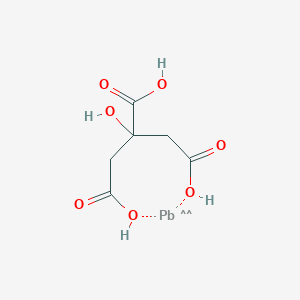
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
